(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one
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Overview
Description
The compound (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one is a complex organic molecule featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-ones.
Reduction: Reduction of functional groups to achieve desired derivatives.
Substitution: Functionalization of the pyrrolidine ring with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include various pyrrolidin-2-one derivatives, which are valuable intermediates in the synthesis of bioactive compounds .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one is used as a building block for the synthesis of complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its ability to modulate biological pathways makes it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its derivatives have shown promise in treating various diseases due to their bioactive properties .
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to proteins and enzymes, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Uniqueness
What sets (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one apart is its specific functionalization, which imparts unique biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound in drug discovery .
Properties
Molecular Formula |
C12H25N3O |
---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one |
InChI |
InChI=1S/C12H25N3O/c1-9(2)7-11(13)12(16)15-6-5-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1 |
InChI Key |
VJWQHOQVGHCDCY-DTIOYNMSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(C1)N(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(C1)N(C)C)N |
Origin of Product |
United States |
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